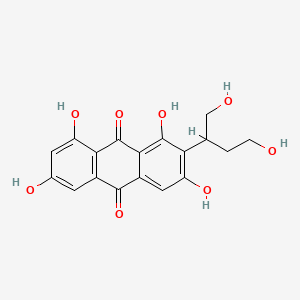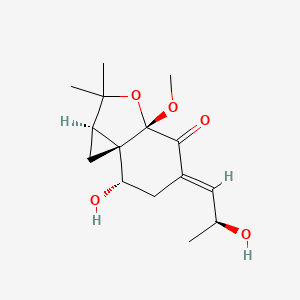
Pipethanate hydrochloride
Descripción general
Descripción
Pipethanate hydrochloride is a product ingredient for Pipethanate . It is also known by other names such as Piperilate HCl, Piperilate hydrochloride, Pipethanate HCl . It is an antimuscarinic agent indicated to treat spastic pain of the gastrointestinal system .
Synthesis Analysis
The synthesis of Pipethanate hydrochloride involves classical chemical kinetics applied to the hydrolytic reaction of the compound . The hydrolysis of pipethanate is found to be of first order with respect to pipethanate concentration over an experimental range of hydrogen ion concentration .Molecular Structure Analysis
The molecular structure of Pipethanate hydrochloride is represented by the chemical formula C21H26ClNO3 . The InChI key for Pipethanate hydrochloride is ZJVKLBBPLUXEAC-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Pipethanate hydrochloride are primarily hydrolytic . The reaction is primarily base catalyzed hydrolysis and pipethanate is relatively reluctant toward acid catalyzed hydrolysis .Physical And Chemical Properties Analysis
Pipethanate hydrochloride has an average weight of 375.89 and a mono-isotopic weight of 375.1601214 . It has a water solubility of 0.000326 mg/mL . The compound has a refractivity of 109.43 m3·mol-1 and a polarizability of 38.12 Å3 .Aplicaciones Científicas De Investigación
Stability in Aqueous Solution
Pipethanate hydrochloride's stability in aqueous solutions has been a subject of research, particularly in understanding its hydrolytic reaction kinetics. Studies show that the hydrolysis of pipethanate is first-order with respect to its concentration over a range of hydrogen ion concentrations (pH 0.4–7.5). The reaction appears to be primarily base-catalyzed hydrolysis, with a noted positive primary salt effect in solutions at pH 7.5 and 60°C. These findings are crucial for determining the stability of pipethanate in various commercial preparations (Kim & Cha, 1981).
Spectrophotometric Determination in Pharmaceutical Preparations
In another study, a method was developed for the spectrophotometric determination of pipethanate hydrochloride in pharmaceutical preparations. This method involves solvent extraction into chloroform of an ion-pair compound formed between methyl orange and pipethanate hydrochloride. The accuracy and stability of this colorimetric method make it a valuable tool for the quality control of pipethanate in pharmaceuticals (Chun et al., 1981).
Therapeutic Effects in Organophosphate Intoxications
Research on pipethanate hydrochloride has also explored its therapeutic effects in cases of organophosphate intoxication. Comparisons with other cholinolytics like atropine in mice poisoned by different organophosphates revealed that pipethanate's anticholinergic activity was weaker than that of atropine. However, its therapeutic effect was found to be higher in some instances, indicating its potential as a treatment in specific cases of organophosphate poisoning (Faff et al., 1976).
Safety and Hazards
Propiedades
IUPAC Name |
2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c23-20(25-17-16-22-14-8-3-9-15-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19;/h1-2,4-7,10-13,24H,3,8-9,14-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVKLBBPLUXEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047850 | |
| Record name | Piperilate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pipethanate hydrochloride | |
CAS RN |
4544-15-4 | |
| Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4544-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Offterror | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperilate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPETHANATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OS4SZ89Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)



